molecular formula C14H18N2O2 B3123842 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde CAS No. 312973-21-0

1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde

Cat. No.: B3123842
CAS No.: 312973-21-0
M. Wt: 246.3 g/mol
InChI Key: HKIBIKPQJCRKLF-UHFFFAOYSA-N
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Description

“3-(dimethylamino)-2-hydroxypropylamine” is a chemical compound with the molecular formula C6H16N2O and a molecular weight of 132.21 . It’s a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “3-(dimethylamino)-2-hydroxypropylamine” can be found in various chemical databases .


Physical and Chemical Properties Analysis

“3-(dimethylamino)-2-hydroxypropylamine” is a liquid at room temperature . It has a boiling point of 206.8±25.0 °C and a density of 0.934±0.06 g/cm3 .

Scientific Research Applications

Synthesis Methods

  • Gold-Catalyzed Cycloisomerizations : A study by Kothandaraman et al. (2011) discusses the use of gold(I)-catalyzed cycloisomerization to prepare 1H-indole-2-carbaldehydes, which is a related compound to the one . This method shows operational simplicity and high efficiency across a variety of substrates, yielding products in good to excellent yields. It's suggested that the mechanism involves activation of the alkyne moiety by the gold(I) catalyst, leading to a series of reactions culminating in the formation of 1H-indole-2-carbaldehyde (Kothandaraman et al., 2011).

Chemical Reactions and Interactions

  • Synthesis and Reactions of Indoles : Research by Acheson et al. (1979) details the synthesis and reactions of various indole derivatives, including 1-hydroxyindole and 1-methoxyindole. These compounds have shown the potential to be substituted by electrophiles at specific positions and converted into different derivatives, indicating a wide range of chemical reactivity and applications (Acheson et al., 1979).

  • Microwave-assisted Synthesis of Indole-based Derivatives : Kathrotiya and Patel (2012) synthesized a series of indole-based chromene derivatives using microwave irradiation. This process highlights the versatility of indole derivatives in synthesizing compounds with potential antimicrobial activity (Kathrotiya & Patel, 2012).

  • Nucleophilic Substitution Reactions : Yamada et al. (2012) discuss the use of 1-methoxyindole-3-carbaldehyde in nucleophilic substitution reactions. This study demonstrates the diverse applications of indole derivatives in creating various substituted products, emphasizing their role in synthetic chemistry (Yamada et al., 2012).

Safety and Hazards

“3-(dimethylamino)-2-hydroxypropylamine” has been classified with the GHS07 pictogram, and the hazard statements H315, H319, and H335 .

Properties

IUPAC Name

1-[3-(dimethylamino)-2-hydroxypropyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-15(2)8-12(18)9-16-7-11(10-17)13-5-3-4-6-14(13)16/h3-7,10,12,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIBIKPQJCRKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN1C=C(C2=CC=CC=C21)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(2,3-epoxypropyl)indole-3-carboxaldehyde (0.5 g, 2.5 mmol), N,N-dimethylamine hydrochloride (4 g, 49 mmol) and anhydrous potassium hydroxide (2.75 g, 49 mmol) was stirred in dry methanol (50 ml) at −30° C. for 8 h., then allowed to slowly warm to room temperature. The mixture was concentrated under reduced pressure to half the original volume, then water was added and the mixture was extracted with dichloromethane. After drying with anhydrous sodium sulfate the solvent was removed under reduced pressure, and the oily residue was chromatographed on a silica gel column (eluent dichloromethane:methanol from (9:1) to (8:2)) to yield the entitled product as a yellow oil 0.49 g (80%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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